3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Description
3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Properties
IUPAC Name |
3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-2-28-20-10-6-9-18(15-20)21(27)24-19-13-11-17(12-14-19)23-26-25-22(29-23)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSWDPCPHSPFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Scientific Research Applications
3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antioxidant and antimicrobial agent.
Materials Science: Oxadiazole derivatives, including this compound, are used in the development of organic light-emitting diodes (OLEDs) due to their electron-conducting and hole-blocking properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells and tissues.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
OLED Applications: In OLEDs, the compound functions as an electron transport material, facilitating the movement of electrons and enhancing the efficiency of light emission.
Comparison with Similar Compounds
3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide can be compared with other oxadiazole derivatives, such as:
3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: This compound also exhibits antioxidant and antimicrobial properties but differs in its structural framework and specific biological activities.
2-amino-1,3,4-oxadiazole derivatives: These compounds have been studied for their antifungal and antibacterial activities, showing varying degrees of efficacy compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
